molecular formula C15H12ClNO2 B14376727 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 88097-40-9

3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14376727
CAS No.: 88097-40-9
M. Wt: 273.71 g/mol
InChI Key: GBEIHDNGCNBVEY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways . The compound may also interact with various receptors and enzymes, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88097-40-9

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C15H12ClNO2/c1-17-13-5-3-2-4-12(13)15(19,14(17)18)10-6-8-11(16)9-7-10/h2-9,19H,1H3

InChI Key

GBEIHDNGCNBVEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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